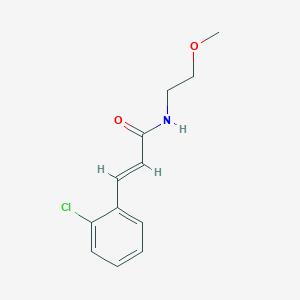
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CMA is a synthetic compound that can be synthesized using various methods.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood. However, studies suggest that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may also inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have various biochemical and physiological effects. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells by inducing apoptosis. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anticancer agent. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, which allows for the production of large quantities of the compound. Another advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have potential as an anticancer and anti-inflammatory agent, which makes it an attractive compound for further research. One limitation is that the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide insight into its potential pharmacological properties. Another direction is to study the potential toxicity of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide information on its safety for use in humans. Further research may also focus on the development of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide as a potential anticancer and anti-inflammatory agent, which may have significant clinical applications.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods and has been shown to have potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide and to study its potential toxicity. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have significant clinical applications as a potential anticancer and anti-inflammatory agent.
合成法
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acrylamide in the presence of a base. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acetamide in the presence of a base and subsequent dehydration of the resulting intermediate. These methods have been reported in the literature and have been used to synthesize 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide for scientific research purposes.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been studied for its potential pharmacological properties, including its potential as an anticancer agent. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells in vitro and in vivo. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may induce apoptosis in cancer cells by activating the caspase pathway. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13/h2-7H,8-9H2,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEQLPJDNLRCDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B5228218.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)



![2-[(2,6-diethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5228241.png)
![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)

![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)